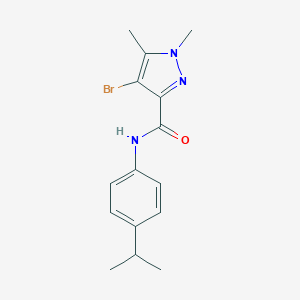

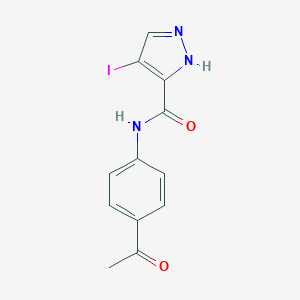

![molecular formula C16H17N3O5 B213633 dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)

dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate, also known as DEPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEPT is a terephthalate derivative that is commonly used as a fluorescent probe in biological studies. In

Wirkmechanismus

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate works by binding to specific molecules in cells, such as proteins or nucleic acids, and emitting fluorescence when excited by light of a specific wavelength. The fluorescence intensity of dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate is dependent on the local environment, such as pH or calcium ion concentration, allowing for the detection of changes in these parameters. The mechanism of action of dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule.

Biochemical and Physiological Effects:

dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has been shown to have minimal toxicity and does not interfere with cellular processes. However, it is important to note that dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can bind to multiple sites on a protein, potentially interfering with its function. Therefore, it is important to use dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate at low concentrations and to validate its effects on the protein of interest.

Vorteile Und Einschränkungen Für Laborexperimente

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has several advantages for lab experiments, including its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and can be easily incorporated into existing experimental protocols. However, dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has some limitations, including its potential to interfere with protein function and its dependence on specific excitation and emission wavelengths.

Zukünftige Richtungen

There are several future directions for dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate research. One area of interest is the development of new dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate derivatives with improved properties, such as increased sensitivity or specificity. Another area of interest is the development of new applications for dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate, such as in the study of cellular signaling pathways or in drug discovery. Additionally, the use of dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, could provide new insights into cellular processes.

Synthesemethoden

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can be synthesized using a two-step process. The first step involves the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride. The second step involves the reaction of terephthaloyl chloride with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of triethylamine to form dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate. The purity of the final product can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has been widely used as a fluorescent probe in biological studies. It can be used to label proteins, DNA, and RNA, allowing for visualization and tracking of these molecules in live cells. dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has also been used to study protein-protein interactions, protein folding, and enzyme activity. In addition, dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can be used to detect changes in intracellular pH, calcium ion concentration, and redox potential.

Eigenschaften

Produktname |

dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate |

|---|---|

Molekularformel |

C16H17N3O5 |

Molekulargewicht |

331.32 g/mol |

IUPAC-Name |

dimethyl 2-[(1-ethylpyrazole-4-carbonyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C16H17N3O5/c1-4-19-9-11(8-17-19)14(20)18-13-7-10(15(21)23-2)5-6-12(13)16(22)24-3/h5-9H,4H2,1-3H3,(H,18,20) |

InChI-Schlüssel |

OTWUVFIBTKXMBP-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |

Kanonische SMILES |

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)

![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)

![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)

![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)